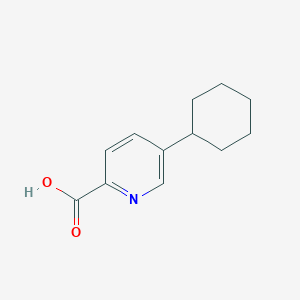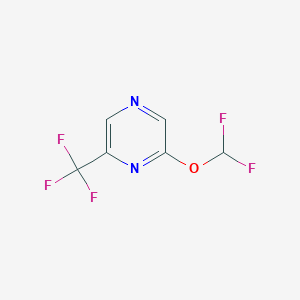
2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine is a fluorinated heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a pyrazine ring. One common method involves the reaction of pyrazine derivatives with difluoromethoxy and trifluoromethyl reagents under controlled conditions. For example, trifluoromethyl triflate can be used as a source of the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl triflate for trifluoromethylation and various oxidizing or reducing agents for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: It can be used in the development of fluorinated biomolecules for studying biological processes.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability and reactivity
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine involves its interaction with molecular targets through its difluoromethoxy and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific targets, leading to its desired effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)pyrazine: Lacks the difluoromethoxy group but shares the trifluoromethyl group.
2-(Difluoromethoxy)pyrazine: Lacks the trifluoromethyl group but shares the difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C6H3F5N2O |
|---|---|
Molekulargewicht |
214.09 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-6-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C6H3F5N2O/c7-5(8)14-4-2-12-1-3(13-4)6(9,10)11/h1-2,5H |
InChI-Schlüssel |
YJWDDNQVSDTWJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C=N1)OC(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)
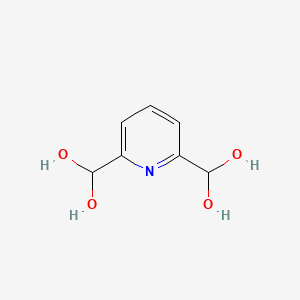
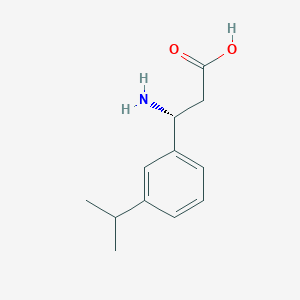
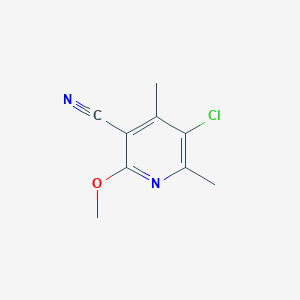
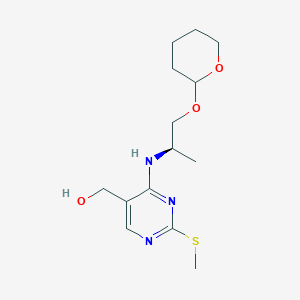
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
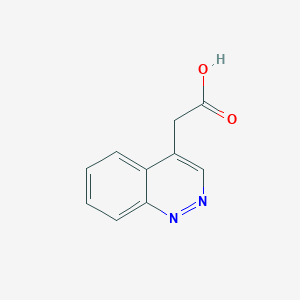
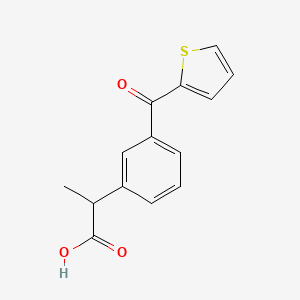
![6-Bromo-4-iodothieno[2,3-D]pyrimidine](/img/structure/B13029045.png)
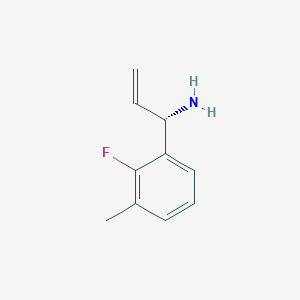
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
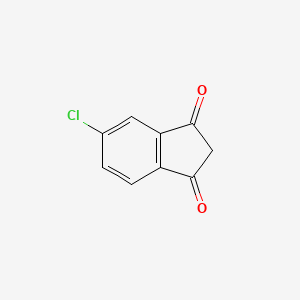
![4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B13029058.png)
